molecular formula C26H26N2O2S2 B11647400 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-benzylsulfanylethyl)benzamide

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-benzylsulfanylethyl)benzamide

Cat. No.: B11647400
M. Wt: 462.6 g/mol
InChI Key: NWWFZLKJMMYAGJ-UHFFFAOYSA-N
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Description

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-benzylsulfanylethyl)benzamide is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-benzylsulfanylethyl)benzamide typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiol with an α-halo carbonyl compound under basic conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the thiazolidinone derivative with a benzylsulfanylethylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Benzyl halides, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolidinone derivatives are studied for their catalytic properties in various organic reactions.

    Material Science: These compounds can be used in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Thiazolidinone derivatives are known to inhibit certain enzymes, making them potential candidates for drug development.

    Antimicrobial Activity: These compounds have shown activity against various microbial strains.

Medicine

    Anti-inflammatory: Some thiazolidinone derivatives exhibit anti-inflammatory properties.

    Anticancer: Research has indicated potential anticancer activity in certain derivatives.

Industry

    Agriculture: These compounds can be used as pesticides or herbicides.

    Pharmaceuticals: They are explored for their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-benzylsulfanylethyl)benzamide involves interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-thiazolidinone derivatives: These compounds share the thiazolidinone core structure but differ in their substituents.

    Benzamide derivatives: Compounds with the benzamide functional group but different side chains.

Uniqueness

The unique combination of the thiazolidinone ring with benzyl and benzylsulfanylethyl groups in 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-benzylsulfanylethyl)benzamide may confer distinct biological activities and chemical properties, making it a compound of interest for further research.

Properties

Molecular Formula

C26H26N2O2S2

Molecular Weight

462.6 g/mol

IUPAC Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-benzylsulfanylethyl)benzamide

InChI

InChI=1S/C26H26N2O2S2/c29-24-19-32-26(28(24)17-20-7-3-1-4-8-20)23-13-11-22(12-14-23)25(30)27-15-16-31-18-21-9-5-2-6-10-21/h1-14,26H,15-19H2,(H,27,30)

InChI Key

NWWFZLKJMMYAGJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NCCSCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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